

comparative spectroscopic analysis of substituted quinoxaline-2-thiols

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Compound of Interest

Compound Name: *3-Methylquinoxaline-2-thiol*

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A Comparative Spectroscopic Guide to Substituted Quinoxaline-2-thiols

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative spectroscopic analysis of substituted quinoxaline-2-thiols, a class of heterocyclic compounds drawing significant interest for their diverse pharmacological activities. Quinoxaline derivatives are known to exhibit a wide range of biological effects, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. The introduction of a thiol group at the 2-position, along with various substituents on the quinoxaline core, can significantly modulate their electronic properties and, consequently, their biological activity and potential as therapeutic agents.

A key feature of quinoxaline-2-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium can be influenced by the solvent and the nature of substituents, and is readily studied by spectroscopic methods. This guide provides a summary of key spectroscopic data, detailed experimental protocols, and visual workflows to aid in the characterization and comparison of these important molecules.

Thiol-Thione Tautomerism

Quinoxaline-2-thiol exists in a dynamic equilibrium between its thiol and thione forms.

Spectroscopic evidence, particularly from UV-Vis and NMR, confirms that the thione tautomer

is generally the major form in solution.[\[1\]](#) Understanding this tautomerism is crucial for interpreting spectroscopic data and structure-activity relationships.

Caption: Thiol-Thione tautomeric equilibrium in quinoxaline-2-thiol.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for quinoxaline-2-thiol and its derivatives, compiled from various studies. Note that experimental conditions, such as the solvent used, can influence the observed values.

Table 1: UV-Visible Absorption Data

Compound	Solvent	λmax (nm)	Reference
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline	DMF	228, 315	[2]
2-(Thienyl)quinoxaline derivatives	Acetonitrile	350-400	[3]
Quinoxaline derivatives	Chloroform	~350	[4]
Quinoxaline-2,3(1H,4H)-dione derivatives	Various	200-400	[5]

Table 2: FT-IR Spectral Data (Selected Peaks, cm-1)

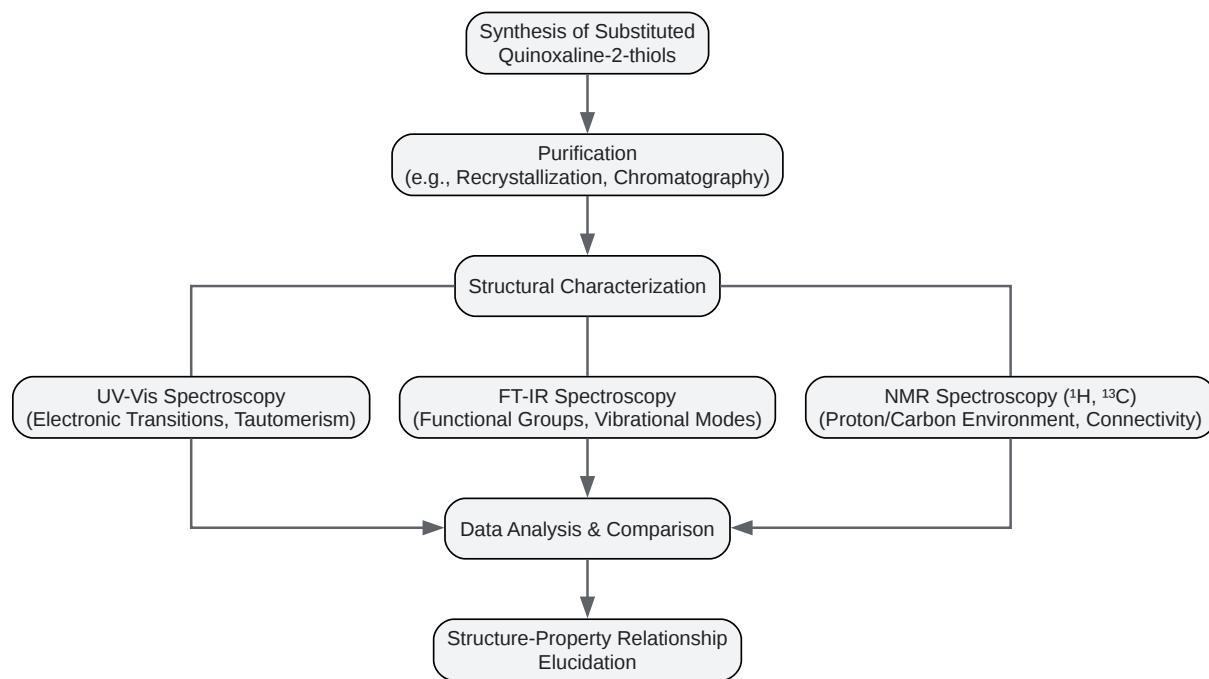
Compound/Functional Group	Wavenumber (cm-1)	Assignment	Reference
Indeno quinoxaline ring	3063, 3038	C-H stretching	[6]
Indeno quinoxaline ring	1625-1430	C-C ring stretching	[6]
Thiophene ring	1532-1347	C-C stretching	[6]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline	3070	C-H	[2]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline	1607	C=N	[2]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline	1495	NO ₂	[2]
Quinoxaline-2,3-dione moiety	1698-1733	C=O stretching	[5]

Table 3: ¹H and ¹³C NMR Spectral Data (Selected Shifts, δ ppm)

Compound	Solvent	1H NMR (δ ppm)	13C NMR (δ ppm)	Reference
2,3-Diphenylquinoxaline	CDCl ₃	7.40 (m, 6H), 7.58 (m, 4H), 7.79-7.86 (m, 2H), 8.19-8.22 (m, 2H)	128.7, 129.2, 129.6, 130.2, 130.3, 139.5, 141.6, 153.9	
6-Nitro-2,3-diphenylquinoxaline	CDCl ₃	7.42 (m, 6H), 7.58 (m, 4H), 8.32 (d, 1H), 8.57 (m, 1H), 9.10 (s, 1H)	124.4, 126.7, 129.5, 129.6, 130.8, 130.9, 131.0, 131.9, 139.1, 139.2, 141.0, 144.7, 148.9, 156.8, 157.4	
2-Phenylquinoxaline	CDCl ₃	7.61-7.40 (m, 3H), 7.82-7.66 (m, 2H), 8.16-8.06 (m, 2H), 8.25-8.17 (m, 2H), 9.31 (s, 1H)	127.3, 129.0, 129.1, 129.5, 129.6, 130.1, 130.2, 136.7, 141.5, 142.2, 143.3, 151.7	[7]
2-(4-Nitrophenyl)quinoxaline	CDCl ₃	7.77-7.85 (m, 2H), 8.11-8.18 (m, 2H), 8.40 (s, 1H), 9.36 (s, 1H)	127.7, 128.4, 129.2, 130.8, 131.4, 133.0, 138.6, 142.8, 147.0, 149.1	[7]
1-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione	DMSO-d ₆	3.09 (s, 2H), 7.96–8.12 (m, 4H), 10.12 (bs, 1H)	47.7, 125.6, 126.1, 128.3, 132.1, 137.1, 139.2, 145.1, 162.3, 165.4, 172.2	[8]

Experimental Protocols & Workflow

A systematic approach is essential for the comparative analysis of these compounds. The general workflow involves synthesis, purification, and subsequent characterization by various spectroscopic techniques.



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